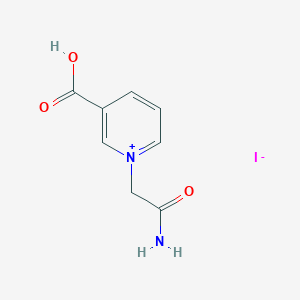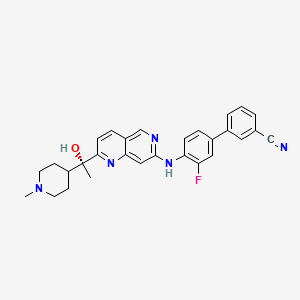![molecular formula C43H77ClN2O4 B11934083 1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOIC, also known as dioctyl sulfosuccinate, is a cationic lipid with the molecular formula C43H77ClN2O4 and a molecular weight of 721.54 g/mol . It is primarily used in the formulation of RNA vaccines . This compound is known for its ability to facilitate the delivery of RNA molecules into cells, making it a valuable tool in the field of biotechnology and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DOIC is synthesized through a series of chemical reactions involving the esterification of sulfosuccinic acid with octanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of DOIC involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
DOIC undergoes various chemical reactions, including:
Oxidation: DOIC can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert DOIC into its corresponding alcohols.
Substitution: DOIC can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted sulfosuccinate derivatives.
Aplicaciones Científicas De Investigación
DOIC has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Facilitates the delivery of RNA molecules into cells, making it essential for RNA vaccine development.
Medicine: Plays a crucial role in the formulation of RNA-based therapeutics.
Industry: Used in the production of emulsions and dispersions for various industrial applications .
Mecanismo De Acción
DOIC exerts its effects by interacting with cell membranes to facilitate the entry of RNA molecules. The cationic nature of DOIC allows it to form complexes with negatively charged RNA molecules, enhancing their stability and delivery into cells. Once inside the cell, the RNA molecules can exert their intended effects, such as protein expression or gene silencing .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl sodium sulfosuccinate: Another cationic lipid used in similar applications.
Dioctyl potassium sulfosuccinate: Similar in structure and function to DOIC.
Dioctyl calcium sulfosuccinate: Used in various industrial and pharmaceutical applications
Uniqueness of DOIC
DOIC stands out due to its high efficiency in facilitating RNA delivery and its stability under various conditions. Its unique chemical structure allows for better interaction with cell membranes, making it a preferred choice in RNA vaccine formulations .
Propiedades
Fórmula molecular |
C43H77ClN2O4 |
|---|---|
Peso molecular |
721.5 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)-2-[(Z)-octadec-9-enoyl]imidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride |
InChI |
InChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
Clave InChI |
IMXGGHDOGBMWJS-AWLASTDMSA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)


![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)



![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

